molecular formula C16H18N2O2 B7480869 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole

2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole

Cat. No.: B7480869
M. Wt: 270.33 g/mol
InChI Key: XIROHNNFEIXKIH-UHFFFAOYSA-N
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Description

2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole is a heterocyclic compound that features an oxazole ring substituted with a phenyl group, a piperidinocarbonyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of an aryl aldehyde with hippuric acid in the presence of anhydrous acetic anhydride and a catalytic amount of zinc acetate dihydrate under ultrasonication . This method is advantageous due to its high yield and the use of a green catalyst.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl or piperidinocarbonyl groups.

Scientific Research Applications

2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-4-(piperidinocarbonyl)-5-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group, piperidinocarbonyl group, and methyl group on the oxazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological activities.

Properties

IUPAC Name

(5-methyl-2-phenyl-1,3-oxazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-14(16(19)18-10-6-3-7-11-18)17-15(20-12)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIROHNNFEIXKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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